molecular formula C7H13NO2 B14791083 (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol

(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol

Cat. No.: B14791083
M. Wt: 143.18 g/mol
InChI Key: ORVAJNOIYUPTSI-UHFFFAOYSA-N
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Description

(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chiral compound that features both an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol typically involves the formation of the oxetane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve the following steps:

    Formation of the Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxyalkyl halide, under basic conditions.

    Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or amino halide precursor.

    Coupling of the Rings: The final step involves coupling the oxetane and pyrrolidine rings, which can be achieved through various methods such as nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could yield various alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological processes it affects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol: The enantiomer of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol.

    1-(oxetan-3-yl)pyrrolidin-3-one: A similar compound with a ketone group instead of a hydroxyl group.

    1-(oxetan-3-yl)pyrrolidine: A similar compound without the hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxetane and a pyrrolidine ring

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(oxetan-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2

InChI Key

ORVAJNOIYUPTSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2COC2

Origin of Product

United States

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